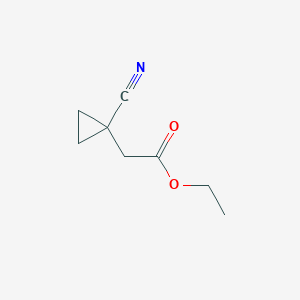
Ethyl 2-(trifluoromethyl)benzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoromethyl)benzoylformate (ETFBF) is an organic compound that is widely used in various scientific research applications. It is a colorless solid with a molecular formula of C9H9F3O3. ETFBF is commonly used as a reagent in organic synthesis and has a wide range of applications in the laboratory. ETFBF can be used as a substitute for other trifluoromethyl compounds, such as trifluoromethylbenzenes, due to its low toxicity and low reactivity. ETFBF is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(trifluoromethyl)benzoylformate is not fully understood. It is believed that Ethyl 2-(trifluoromethyl)benzoylformate acts as an electrophile, reacting with nucleophiles such as amines or alcohols. The reaction of Ethyl 2-(trifluoromethyl)benzoylformate with nucleophiles produces a variety of products, including ethers, esters, and amides. In addition, Ethyl 2-(trifluoromethyl)benzoylformate can react with other electrophiles, such as halogenated compounds, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-(trifluoromethyl)benzoylformate are not well understood. It is known that Ethyl 2-(trifluoromethyl)benzoylformate is not toxic and has low reactivity. However, further research is needed to determine the potential health effects of Ethyl 2-(trifluoromethyl)benzoylformate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(trifluoromethyl)benzoylformate has several advantages and limitations for lab experiments. One of the main advantages of Ethyl 2-(trifluoromethyl)benzoylformate is its low toxicity and low reactivity. This makes it an ideal reagent for organic synthesis and other laboratory experiments. In addition, Ethyl 2-(trifluoromethyl)benzoylformate is relatively inexpensive and can be easily prepared in the lab. However, Ethyl 2-(trifluoromethyl)benzoylformate can be difficult to handle due to its volatility and reactivity.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-(trifluoromethyl)benzoylformate. One potential direction is to further investigate the biochemical and physiological effects of Ethyl 2-(trifluoromethyl)benzoylformate. Additionally, further research could be done to explore the potential applications of Ethyl 2-(trifluoromethyl)benzoylformate in other areas, such as drug synthesis and industrial uses. Finally, research could be done to develop more efficient synthesis methods for Ethyl 2-(trifluoromethyl)benzoylformate.
Métodos De Síntesis
Ethyl 2-(trifluoromethyl)benzoylformate can be synthesized in two different ways. The first method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic anhydride in anhydrous acetonitrile. This reaction yields a mixture of the desired product and other by-products. The second method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic acid in the presence of an acid catalyst. This reaction produces a purer product than the first method, but requires a longer reaction time.
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoromethyl)benzoylformate is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a substitute for other trifluoromethyl compounds. Ethyl 2-(trifluoromethyl)benzoylformate is also used in the synthesis of a variety of other compounds, including polymers, dyes, and fragrances. In addition, Ethyl 2-(trifluoromethyl)benzoylformate is used in the synthesis of heterocyclic compounds and the preparation of fluoroalkenes.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGMYHZUAQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)




![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)
![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)